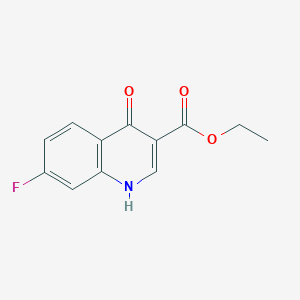

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZCUWZFXKDMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441104 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26892-97-7 | |

| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Steps

- The synthesis begins with 7-fluoro-4-hydroxyquinoline or related precursors.

- The hydroxy group at position 4 is oxidized to the oxo group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

- Fluorination at the 7th position is achieved using fluorinating reagents like diethylaminosulfur trifluoride (DAST), which selectively introduces the fluorine atom.

Esterification

- The carboxylic acid group at position 3 is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.

- This step ensures the compound attains the desired ethyl 3-carboxylate functionality.

Industrial-Scale Preparation Methods

Industrial synthesis focuses on scalability, cost-effectiveness, and environmental considerations. A notable method involves the use of autoclave reactors with controlled pressure and temperature conditions.

Autoclave-Based Alkylation Process

- Ethyl 7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is dissolved in N,N-dimethylformamide (DMF) as the solvent.

- An acid binding agent such as sodium hydroxide or potassium hydroxide is added in a molar ratio of approximately 1–1.1:1 relative to the quinoline ester.

- Chloroethane gas is introduced under pressure (0.1–0.5 MPa).

- The reaction mixture is heated to 100–120 °C and maintained for 5–10 hours until the pressure of chloroethane stabilizes, indicating reaction completion.

- After reaction, DMF is recovered by reduced pressure concentration.

- Water is added, and the mixture is cooled to 80–90 °C; pH is adjusted to 7–8 using acetic acid.

- The organic layer is separated, heated to 150–200 °C for dehydration, then cooled to 20–30 °C to isolate the product.

This method yields ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate with high purity and yields exceeding 90%, demonstrating its industrial viability.

Comparative Data Table of Key Preparation Parameters

| Parameter | Laboratory Method | Industrial Autoclave Method |

|---|---|---|

| Solvent | Variable (e.g., ethanol, DMF) | N,N-dimethylformamide (DMF) |

| Acid Binding Agent | Typically none or mild bases | Sodium hydroxide or potassium hydroxide |

| Fluorination Agent | Diethylaminosulfur trifluoride (DAST) | Not specified (fluorine often pre-introduced) |

| Alkylation Reagent | Ethanol (esterification) | Chloroethane gas |

| Reaction Temperature | Ambient to reflux (~60–120 °C) | 100–120 °C |

| Reaction Pressure | Atmospheric | 0.1–0.5 MPa (pressurized gas environment) |

| Reaction Time | Several hours | 5–10 hours |

| Yield | Variable, generally moderate to high | High (92–96%) |

| Purification | Recrystallization, chromatography | Phase separation, dehydration, crystallization |

| Environmental Considerations | Moderate solvent use, hazardous reagents | Solvent recovery, mild conditions, scalable |

Detailed Research Findings and Notes

- The industrial method using chloroethane gas and DMF solvent is advantageous due to low cost, mild reaction conditions, and environmental friendliness, making it suitable for large-scale production.

- Acid binding agents such as sodium hydroxide or potassium hydroxide effectively neutralize acidic byproducts, improving yield and purity.

- The reaction mechanism involves nucleophilic substitution where chloroethane alkylates the nitrogen atom in the quinoline ring, forming the ethylated product.

- The purification steps involving pH adjustment and dehydration are critical to isolate the pure ethyl ester form without hydrolysis or side reactions.

- Laboratory methods emphasize selective fluorination and oxidation steps, which require careful control to avoid over-oxidation or undesired substitutions.

- The compound's molecular structure features antiparallel molecular pairs stabilized by weak C-H···O hydrogen bonds and π-π interactions, which may influence crystallization and purification behavior.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 4-hydroxyquinoline derivatives.

Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate a potential candidate for developing new antibiotics .

Antifungal Properties

Research indicates that this compound may also possess antifungal activity, contributing to its potential as a broad-spectrum antimicrobial agent .

Pharmaceutical Development

This compound is being investigated for its role in developing new antibiotics and antiviral agents. Its structural similarity to existing quinolone antibiotics suggests it may enhance therapeutic efficacy while minimizing resistance development .

Chemistry

In synthetic chemistry, the compound serves as a building block for more complex quinoline derivatives. Its unique structure allows chemists to explore various chemical reactions, including oxidation and substitution reactions .

Biochemical Studies

The compound's ability to modulate cell signaling pathways and gene expression has made it a subject of interest in cellular biology studies. It influences kinases and transcription factors, affecting cellular metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains resistant to conventional antibiotics .

- Toxicity Studies : Research on animal models indicated that low doses provide antibacterial effects without significant toxicity; however, higher doses showed hepatotoxicity and nephrotoxicity .

- Metabolic Pathways : Investigations revealed that the compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites .

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter physicochemical and biological properties:

Key Observations :

- Fluorine vs. Chlorine : Chlorine at C7 () increases electrophilicity compared to fluorine, accelerating nucleophilic substitution reactions .

- Trifluoromethyl Group : The CF₃ group () provides steric bulk and electron-withdrawing effects, improving metabolic stability in drug candidates .

- Methoxy Group : Electron-donating OMe at C7 () reduces reactivity but may enhance bioavailability due to increased hydrophilicity.

Solubility and Physicochemical Properties

- Positional Isomerism : Ethyl 5-fluoro-4-oxo-... (3.8b in ) exhibits lower solubility than the 7-fluoro isomer (3.8a), highlighting the role of fluorine position in solubility .

- Ester vs. Carboxylic Acid : Replacing the ethyl ester with a carboxylic acid (e.g., 7-fluoro-6-methoxy-4-oxo-...-3-carboxylic acid in ) drastically reduces lipophilicity, impacting bioavailability .

Biological Activity

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, known for its broad-spectrum antibacterial properties. Its molecular structure includes a fluorine atom at the 7th position, an oxo group at the 4th position, and an ethyl ester group at the 3rd position. This unique arrangement of functional groups contributes to its biological activity, particularly its interaction with bacterial enzymes critical for DNA replication and transcription.

Antibacterial Properties

This compound exhibits potent antibacterial activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to disrupted cell division and growth.

The mechanism of action involves the formation of a stable complex between the compound and the target enzymes. This binding prevents the normal function of the enzymes, leading to:

- Disruption of DNA replication : The compound's interaction with DNA gyrase and topoisomerase IV halts the replication process.

- Induction of cell death : The inability to replicate DNA ultimately results in bacterial cell death.

Cellular Effects

In addition to its effects on bacterial cells, this compound influences mammalian cells by modulating various cellular processes:

- Influencing cell signaling pathways : It has been observed to affect kinase activity and transcription factor modulation.

- Impacting gene expression : Changes in gene expression profiles due to the compound's action can alter cellular metabolism.

Comparative Biological Activity

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| This compound | DNA gyrase | Inhibition | |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Topoisomerase IV | Inhibition |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Antibacterial Efficacy : In vitro assays demonstrated that this compound effectively inhibited a range of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic.

- Toxicological Assessments : Toxicity studies indicated that while it is effective against bacteria, its cytotoxicity in mammalian cells remains within acceptable limits, suggesting a favorable therapeutic index.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material Preparation : Synthesis begins with 7-fluoro-4-hydroxyquinoline.

- Oxidation : The hydroxy group is oxidized to an oxo group.

- Esterification : The resulting compound is esterified with ethanol.

Q & A

Q. What are the common synthetic routes for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves cyclization of substituted anilines with diethylethoxymethylenemalonate under high-temperature conditions. For example, 3-chloro-4-fluoroaniline reacts with diethylethoxymethylenemalonate at 145°C, followed by cyclization in diphenyl ether at 250°C, yielding a related compound (Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) with an 80% yield . Adjusting the starting aniline (e.g., using 2,4-difluoroaniline) and optimizing reaction parameters (solvent, temperature) can target the desired fluoro-substituted product.

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized, and data are collected using diffractometers (e.g., CAD-4). Structure solution and refinement are performed using programs like SHELXS (for phase determination) and SHELXL (for refinement). For example, a related compound (Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) was analyzed, revealing planarity of the pyridone ring and dihedral angles between substituents .

Q. What analytical techniques characterize the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures purity. Nuclear magnetic resonance (1H, 13C, 19F NMR) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Melting point determination and elemental analysis further validate purity .

Advanced Research Questions

Q. How can researchers optimize the introduction of substituents at the 1-position of the quinoline core?

Substituent introduction often involves nucleophilic displacement reactions. For instance, treating the parent compound with cyclopropylamine in the presence of K2CO3 in dimethylformamide (DMF) at 120–140°C for 5–8 hours facilitates substitution . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography (ethyl acetate/hexane gradient).

Q. What strategies mitigate byproduct formation during the reduction of nitro or azido groups in related quinolones?

Byproduct formation depends on reducing agents and conditions. For example, stannous chloride (SnCl2) in concentrated HCl at room temperature reduces azido to amino groups without ester hydrolysis, while ethanol reflux may lead to ester cleavage. In one study, reducing ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with SnCl2/HCl yielded the diamine, whereas ethanol reflux caused ester hydrolysis . Optimizing solvent polarity and reducing agent choice is critical.

Q. How do crystallographic studies inform the solid-state reactivity of derivatives?

Crystal packing, influenced by hydrogen bonds (e.g., N–H···O, O–H···O) and π-π interactions, affects stability and solubility. For example, hydrogen bonding in Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate forms ribbon-like structures along the c-axis, enhancing crystal stability . Such analyses guide polymorph screening and co-crystal design for improved bioavailability.

Q. How can computational methods complement experimental data in analyzing substituent effects on bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like DNA gyrase. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic (Hammett σ) and steric parameters with minimum inhibitory concentration (MIC) values. For fluoroquinolones, electron-withdrawing groups at C-6/C-8 enhance DNA gyrase inhibition, validated by MIC assays against Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.